molecular formula C29H32N2O2Si B12877309 (4S,4'S)-2,2'-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole)

Cat. No.: B12877309
M. Wt: 468.7 g/mol
InChI Key: FXUDRBIVSMYYJG-ZEQRLZLVSA-N
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Description

(4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole) is a complex organic compound that features a unique structure combining a trimethylsilyl group, a phenylene core, and two benzyl-dihydrooxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole) typically involves multiple steps:

    Formation of the Dihydrooxazole Rings: This can be achieved through the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Trimethylsilyl Group: This step often involves the use of trimethylsilyl chloride in the presence of a base such as triethylamine.

    Coupling with the Phenylene Core: The final step involves coupling the dihydrooxazole units with the phenylene core, which can be facilitated by palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of automated synthesis equipment and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl positions, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the oxazole rings, potentially converting them to amino alcohols.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce amino alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole) can be used as a ligand in catalysis, particularly in asymmetric synthesis. Its unique structure allows for the formation of chiral complexes that can catalyze various organic transformations with high enantioselectivity.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential as a building block in drug design. The dihydrooxazole rings and benzyl groups can interact with biological targets, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable and functionalized structures.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole) depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (4S,4’S)-2,2’-(2-Phenylene)bis(4-Benzyl-4,5-dihydrooxazole): Lacks the trimethylsilyl group, which may affect its reactivity and applications.

    (4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Methyl-4,5-dihydrooxazole): Contains methyl groups instead of benzyl groups, potentially altering its chemical properties.

Uniqueness

The presence of the trimethylsilyl group in (4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole) imparts unique reactivity and stability, making it a valuable compound for specific applications in synthesis and catalysis.

Properties

Molecular Formula

C29H32N2O2Si

Molecular Weight

468.7 g/mol

IUPAC Name

[2,6-bis[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-trimethylsilane

InChI

InChI=1S/C29H32N2O2Si/c1-34(2,3)27-25(28-30-23(19-32-28)17-21-11-6-4-7-12-21)15-10-16-26(27)29-31-24(20-33-29)18-22-13-8-5-9-14-22/h4-16,23-24H,17-20H2,1-3H3/t23-,24-/m0/s1

InChI Key

FXUDRBIVSMYYJG-ZEQRLZLVSA-N

Isomeric SMILES

C[Si](C)(C)C1=C(C=CC=C1C2=N[C@H](CO2)CC3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5

Canonical SMILES

C[Si](C)(C)C1=C(C=CC=C1C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5

Origin of Product

United States

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